REACTION_CXSMILES
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[NH:1]([C:8](=[O:24])[CH2:9][N:10]1[CH2:15][CH2:14][CH:13]([NH:16]C(=O)OC(C)(C)C)[CH2:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:25]([OH:31])([C:27]([F:30])([F:29])[F:28])=[O:26]>C(Cl)Cl>[NH2:16][CH:13]1[CH2:14][CH2:15][N:10]([CH2:9][C:8]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:24])[CH2:11][CH2:12]1.[C:25]([OH:31])([C:27]([F:30])([F:29])[F:28])=[O:26]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is removed
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Name
|
|
Type
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product
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Smiles
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NC1CCN(CC1)CC(=O)NC1=CC=CC=C1
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Name
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|
Type
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product
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Smiles
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C(=O)(C(F)(F)F)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |